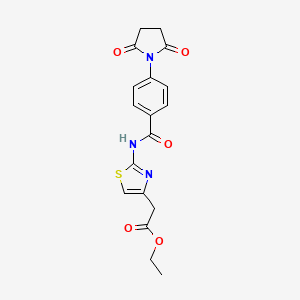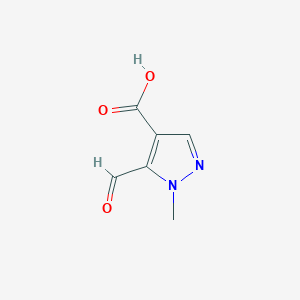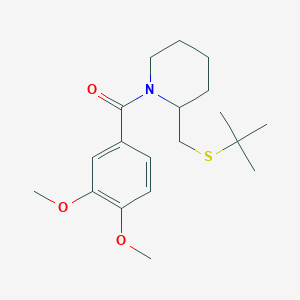
N-(4-amino-2-methylphenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-methylphenyl)-2-iodobenzamide, also known as AMPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. AMPIB belongs to the class of iodinated benzamides, which are known for their ability to bind to dopamine receptors in the brain. In
Mecanismo De Acción
The mechanism of action of N-(4-amino-2-methylphenyl)-2-iodobenzamide involves its ability to bind to dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By binding to dopamine receptors, this compound can modulate the activity of dopamine in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-amino-2-methylphenyl)-2-iodobenzamide is its ability to bind to dopamine receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. Additionally, its anti-inflammatory effects could make it useful in the treatment of inflammatory diseases. However, there are also limitations to using this compound in lab experiments. For example, its low yield could make it difficult to produce in large quantities, and its potential side effects are not well understood.
Direcciones Futuras
There are many potential future directions for research on N-(4-amino-2-methylphenyl)-2-iodobenzamide. One area of interest is in the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, this compound's anti-inflammatory effects could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to understand the potential side effects of this compound and to develop strategies to mitigate them.
Métodos De Síntesis
The synthesis of N-(4-amino-2-methylphenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with 4-amino-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
N-(4-amino-2-methylphenyl)-2-iodobenzamide has been studied extensively for its potential use in medical research. One of the main applications of this compound is in the field of neurology, where it has been shown to bind to dopamine receptors in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGGKKMRBRXVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2616388.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2616391.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2616392.png)
![1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2616393.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)

![2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride](/img/structure/B2616397.png)
![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)